Phytolaccagenic acid

Vue d'ensemble

Description

L'acide phytolaccagénique est un saponoside triterpénoïde que l'on trouve principalement dans le genre végétal Phytolacca, ainsi que dans la quinoa (Chenopodium quinoa). Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés antifongiques, anti-inflammatoires et cytotoxiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide phytolaccagénique peut être extrait de sources naturelles telles que les racines de Phytolacca americana et les graines de quinoa. Le processus d'extraction implique généralement une extraction éthanolique suivie d'étapes de purification pour isoler le composé .

Méthodes de production industrielle : La production industrielle d'acide phytolaccagénique implique une extraction à grande échelle à partir de matières végétales. Le processus comprend la macération, l'extraction Soxhlet et d'autres méthodes conventionnelles. Des avancées récentes se sont concentrées sur l'amélioration de l'efficacité de l'extraction grâce à des techniques telles que l'extraction assistée par micro-ondes .

Analyse Des Réactions Chimiques

Acid Hydrolysis for Isolation

Phytolaccagenic acid is obtained via acid hydrolysis of saponins present in quinoa husks. Two methods were compared for efficiency:

-

Conventional method : Heating at 80°C for 4 hours yielded higher quantities of sapogenins compared to microwave-assisted methods .

-

Microwave method : Pre-stirring in a microwave followed by heating at 100°C for 15 minutes proved less effective .

Hydrolysis Reaction :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Temperature | 80°C | 100°C |

| Time | 4 hours | 15 minutes |

| Yield (relative) | Higher | Lower |

Structural Characterization

This compound was identified using NMR spectroscopy :

¹H NMR (300 MHz, DMSO-d₆):

-

δ 12.02 (COOH), 5.18 (H–12), 3.62 (OCH₃), 3.30 (H–24), 1.11–0.53 (methyl groups).

¹³C NMR (75 MHz, DMSO-d₆):

| Carbon Position | Chemical Shift (δ) | Assignment |

|---|---|---|

| C–28 | 178.7 | Carboxylic acid carbonyl |

| C–30 | 176.8 | Ester carbonyl |

| C–12 | 122.4 | Olefinic carbon |

Derivatization Reactions

While direct derivatization of this compound is not detailed in the literature, studies on structurally related triterpenoids (e.g., oleanolic acid) provide insight into potential reactions:

Oxidation at C–3:

Oleanolic acid derivatives were synthesized by oxidizing the C–3 hydroxyl group to a ketone using pyridinium chlorochromate (PCC) :

Aldol Condensation:

The resulting 3-oxo derivative underwent Claisen-Schmidt condensation with aromatic aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones :

Example :

Solubility and Stability

This compound is soluble in polar organic solvents :

| Solvent | Solubility |

|---|---|

| Chloroform | High |

| DMSO | Moderate |

| Ethyl Acetate | High |

Storage : Stable at -20°C in desiccated conditions .

Biological Relevance

Though not a chemical reaction, this compound’s cytotoxicity is notable:

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Investigated for its role in plant defense mechanisms and its interaction with biological membranes.

Mécanisme D'action

Phytolaccagenic acid exerts its effects through interactions with biological membranes, leading to increased membrane permeability and subsequent cell lysis. This membranolytic activity is attributed to its amphipathic nature, allowing it to integrate into lipid bilayers . Additionally, it targets specific molecular pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and cytotoxic effects .

Comparaison Avec Des Composés Similaires

L'acide phytolaccagénique est structurellement similaire à d'autres saponines triterpénoïdes telles que l'acide oléanolique, l'hédéragénine et l'acide serjanique. Il est unique en termes d'activités biologiques spécifiques et de sa présence prédominante dans le quinoa et les espèces Phytolacca .

Composés similaires :

Acide oléanolique : Connu pour ses propriétés hépatoprotectrices et anti-inflammatoires.

Hédérágénine : Présente de fortes activités antifongiques et anti-inflammatoires.

Acide serjanique : Étudié pour ses propriétés anticancéreuses potentielles.

Activité Biologique

Phytolaccagenic acid (PA) is a triterpenoid saponin primarily derived from the seeds and leaves of the quinoa plant (Chenopodium quinoa). This compound has garnered attention due to its diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

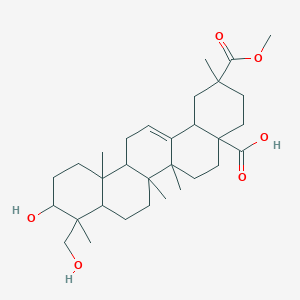

Chemical Structure and Properties

This compound is characterized by its pentacyclic triterpene structure. The compound's molecular formula is , and it features multiple hydroxyl groups that contribute to its biological activities. The following table summarizes key spectral data for this compound:

| Spectral Technique | Chemical Shift (δ) | Description |

|---|---|---|

| 1H NMR (300 MHz) | 12.02 | COOH |

| 5.18 | H–12 | |

| 3.62 | H–31 | |

| 13C NMR (75 MHz) | 178.7 | C–28 |

| 176.8 | C–30 | |

| 144.1 | C–13 |

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of PA on human breast cancer cells (JIMT-1) and normal-like breast epithelial cells (MCF-10A) using the MTT assay. The results indicated that PA had a dose-dependent cytotoxic effect, with an IC50 value of approximately 25.4 μg/mL for JIMT-1 cells, suggesting its potential as an anticancer agent .

Antioxidant Properties

This compound also shows promising antioxidant activity. In a comparative study of saponin compositions from quinoa, PA was found to have a total flavonoid content equivalent to significant antioxidant capacities . The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging tests, indicating that PA can effectively neutralize free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. One study highlighted that PA could significantly decrease TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential role in managing inflammatory diseases .

Case Studies and Clinical Implications

A notable case study involved patients suffering from pokeweed intoxication, where phytolaccosides—including this compound—were identified as toxic substances using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research underlines the importance of understanding both the therapeutic potential and toxicity of this compound .

Propriétés

IUPAC Name |

(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O6/c1-26(25(36)37-6)13-15-31(24(34)35)16-14-29(4)19(20(31)17-26)7-8-22-27(2)11-10-23(33)28(3,18-32)21(27)9-12-30(22,29)5/h7,20-23,32-33H,8-18H2,1-6H3,(H,34,35)/t20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGYBNOEVSEGSL-HGDAMUQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970264 | |

| Record name | Phytolaccagenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54928-05-1 | |

| Record name | Phytolaccagenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54928-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytolaccagenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054928051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytolaccagenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOLACCAGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8N263YKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phytolaccagenic acid, and where is it found?

A1: this compound is a naturally occurring triterpenoid saponin commonly found in plants like quinoa ( Chenopodium quinoa ) [, , , ] and Phytolacca dodecandra [, , ]. Saponins are amphiphilic glycosides known for their ability to foam in aqueous solutions.

Q2: Which parts of the quinoa plant contain the highest concentrations of this compound?

A2: While this compound is found throughout the quinoa plant, the highest concentrations are found in the seeds and bran [, , ]. The outer layers of the quinoa grain, including the perianth, pericarp, seed coat, and cuticle, are particularly rich in saponins [].

Q3: How does the saponin content, particularly this compound, change during quinoa germination?

A3: Interestingly, germination significantly reduces the total saponin content in quinoa, primarily due to a significant decrease in this compound []. This reduction is even more pronounced when germination occurs under selenium stress conditions [].

Q4: What are the primary sapogenins found in quinoa, and how do their concentrations vary?

A5: The main sapogenins identified in quinoa are this compound, hederagenin, and oleanolic acid []. The relative concentrations can vary significantly depending on the quinoa variety, growing conditions, and processing methods [, ].

Q5: How do the structures of saponins in “kancolla,” a sweet variety of quinoa, differ from other varieties?

A6: “Kancolla” quinoa contains a unique saponin, serjanic acid 3-O-[β-D-glucopyranosyl-(1''→3')-α-L-arabinopyranosyl]-28-O-β-D-glucopyranoside, which has not been identified in other varieties [].

Q6: Can you describe the typical structure of saponins found in quinoa, using this compound as an example?

A7: Quinoa saponins, including those derived from this compound, typically consist of a triterpenoid aglycone backbone (this compound in this case) with sugar moieties attached at specific positions. For example, one identified saponin is this compound 3-O-[β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl]-28-O-β-D-glucopyranoside [].

Q7: What is the significance of the sugar moieties in this compound-derived saponins?

A8: The attached sugar chains contribute to the amphiphilic nature of saponins, influencing their solubility and ability to form micelles in aqueous environments [].

Q8: How does the composition of saponin extracts from quinoa affect their self-assembly properties?

A9: Different saponin fractions from quinoa exhibit distinct self-assembly behaviors in water []. For instance, a fraction rich in this compound forms nanosized spherical vesicles, while another fraction forms worm-like micelles, highlighting the influence of saponin composition on aggregate morphology [].

Q9: Can quinoa saponins form structures similar to ISCOM matrices?

A10: While quinoa saponins can form complexes with cholesterol and phosphatidylcholine, they do not readily assemble into cage-like ISCOM matrices under conditions typically used for Quillaja saponins [].

Q10: What are the potential applications of quinoa saponins based on their self-assembly properties?

A11: The ability of quinoa saponins to form various nanostructures, like micelles and vesicles, makes them potentially valuable for applications in drug delivery systems, cosmetics, and food science [].

Q11: Have this compound-derived compounds been identified in other plant species besides quinoa?

A12: Yes, this compound and its glycosides have also been isolated from Phytolacca americana [, ], Diploclisia glaucescens [], and Anisomeria coriacea [].

Q12: Is there any connection between the geographical origin of quinoa seeds and their saponin profile?

A13: Research suggests that the geographical origin of quinoa seeds does not directly correlate with their saponin profile or content []. Environmental factors and breeding practices likely play a more significant role in determining saponin characteristics [].

Q13: How do processing methods affect the saponin content in quinoa?

A14: Processing techniques such as washing and abrasion can significantly reduce saponin content in quinoa []. These methods are often employed to improve the palatability of quinoa by reducing bitterness and astringency associated with saponins [].

Q14: What is the pharmacological significance of this compound and other quinoa saponins?

A15: Quinoa saponins, including those derived from this compound, have shown potential for various pharmacological activities, including antifungal, hemolytic, anti-inflammatory, antioxidant, and cholesterol-lowering effects [, , , , ].

Q15: What is the role of human gut microbiota in the metabolism of this compound-derived saponins?

A17: Human gut microbiota plays a crucial role in transforming ingested saponins into sapogenins []. In the case of quinoa extracts, the microbiota facilitates the conversion of this compound-derived saponins into their corresponding sapogenins, which may have altered biological activities [].

Q16: How does the fermentation of quinoa extracts by gut microbiota affect the growth of specific intestinal bacteria?

A18: Fermentation of quinoa extracts by human gut microbiota can lead to differential growth effects on specific bacterial populations []. While generally exhibiting antimicrobial effects, particularly against lactic acid bacteria, some individuals show increased growth of beneficial bacteria like Bifidobacterium spp. [].

Q17: Are there any analytical methods available to specifically quantify this compound in plant materials?

A19: While specific methods targeting this compound quantification might exist, the provided research articles primarily employ general saponin extraction and analysis techniques. These include gas chromatography [] and liquid chromatography coupled with evaporative light scattering detection (ELSD) [] for quantifying total saponins and characterizing sapogenin profiles.

Q18: What spectroscopic techniques are commonly used to characterize the structure of this compound and its derivatives?

A20: Researchers often utilize a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis), to elucidate the structures of this compound and its glycosides [, , , ].

Q19: Have there been any studies investigating the pharmacokinetics of this compound in animal models or humans?

A19: The provided research articles primarily focus on phytochemical characterization and in vitro studies. Detailed investigations into the pharmacokinetics of this compound in vivo are limited within the scope of these papers.

Q20: What is the historical context of this compound research?

A22: Research on this compound is intertwined with the broader study of saponins, which has been ongoing for decades. Early investigations focused on isolating and characterizing saponins from various plant sources, including Phytolacca americana, where this compound was first identified [, ]. With increasing interest in natural products for their potential health benefits, research on quinoa and its saponins, including this compound, has gained momentum in recent years [].

Q21: What are some of the current research trends and future directions in the field of this compound research?

A23: Current research is exploring the potential applications of this compound and related saponins in various sectors, including pharmaceuticals, nutraceuticals, cosmetics, and food science []. Future studies may focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.